7-氨基庚醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-Aminoheptan-1-ol hydrochloride is closely related to 7-Amino-heptanoic acid hydrochloride, which has been synthesized through a novel route involving nucleophilic substitution reactions. The synthesis of 7-Amino-heptanoic acid hydrochloride is achieved by reacting 1,5-Dibromopentane with potassium phthalimide and diethyl malonate, followed by hydrolyzation and decarboxylation to yield the final product . Although the specific synthesis of 7-Aminoheptan-1-ol hydrochloride is not detailed in the provided papers, the methodologies and chemical reactions described could be adapted for its synthesis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include key transformations such as the amino acid-derived acylnitroso Diels-Alder reaction , osmium-catalyzed dihydroxylation , and double alkylation . For instance, the synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene demonstrates the complexity and precision required in synthesizing such molecules . These methods could potentially be applied to the synthesis of 7-Aminoheptan-1-ol hydrochloride with appropriate modifications.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallographic analysis, which helped in determining the absolute configurations of stereocenters in the molecules . The stereochemistry plays a crucial role in the biological activity of these compounds, as seen in the case of chiral quinolone antibacterial agents . The molecular structure analysis is essential for understanding the properties and potential applications of 7-Aminoheptan-1-ol hydrochloride.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are characterized by their specificity and the ability to yield stereoselectively pure products. For example, the synthesis of orthogonally protected amino acids involves selective protection and deprotection steps . Additionally, the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane leads to the formation of an intermediate that fragments into various hydrocarbon products . These reactions highlight the diverse reactivity of heptane derivatives, which could be relevant to the chemical behavior of 7-Aminoheptan-1-ol hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to a certain extent. For instance, the lipophilicity and pharmacokinetic profiles of chiral quinolone derivatives have been examined, revealing moderate lipophilicity and favorable pharmacokinetics . The properties of 7-Aminoheptan-1-ol hydrochloride would likely be influenced by its functional groups and molecular structure, which could be inferred from the studies on similar compounds. The total yield and purity of the synthesized compounds, as well as their structural confirmation through NMR and other spectroscopic methods, are also important aspects of the analysis .

科学研究应用

合成和化学性质

7-氨基庚醇盐酸盐作为各种化合物的合成前体。例如,它已被用于合成硫必利钠,这个过程以低成本、温和的反应条件和适合工业生产而闻名(Ran, 2012)。此外,还开发了制备7-氨基庚酸盐酸盐的新路线,突出了简单方便的程序,进一步展示了该化合物在化学合成中的重要性(Xue Juanjuan et al., 2010)。

生物和医学研究

在生物和医学研究领域,7-氨基庚醇盐酸盐衍生物已被探索其潜在应用。例如,该化合物已在抑制人类肺癌异种移植物中的肿瘤血管生成方面进行研究,在那里它显著降低了血管密度,表明其在癌症治疗中的潜力(Soto-Pantoja et al., 2009)。此外,其衍生物已被评估为半胱氨酸蛋白酶抑制剂,在抑制卡特普辛等酶活性方面展示了显著活性,这些酶在包括癌症在内的几种疾病中相关(Zhou et al., 2002)。

材料科学和化学工程

7-氨基庚醇盐酸盐及其衍生物还在材料科学和化学工程中找到应用。例如,其在可控相分离系统的开发中的应用展示了其在为各种工业过程创建可逆多功能萃取剂方面的实用性(Tao et al., 2015)。这些系统可以以可控方式捕获和释放物质,突出了该化合物在分离技术中的潜力。

环境和分析化学

在分析化学中,通过源内碰撞诱导解离研究了异构庚胺的区分,包括7-氨基庚醇盐酸盐的衍生物。这项研究有助于鉴定和分析类似化合物,展示了7-氨基庚醇盐酸盐在分析技术发展中的重要性(Zaremba et al., 2019)。

属性

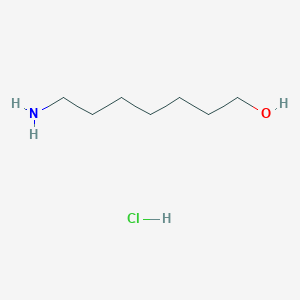

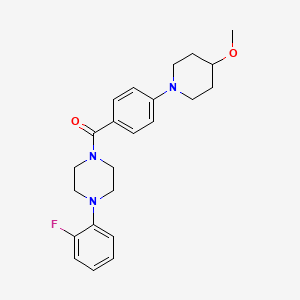

IUPAC Name |

7-aminoheptan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c8-6-4-2-1-3-5-7-9;/h9H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGLPLPJQJVZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-phenylpropanamide](/img/structure/B2504052.png)

![(9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2504055.png)

![N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2504056.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2504059.png)

![Ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate dihydrochloride](/img/structure/B2504060.png)

![Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2504061.png)

![(4-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2504062.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504068.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2504073.png)